Reaction Rate Comparison in Epoxide Ring-Opening: A Three-Fold Difference from O-Methylhydroxylamine
In the regioselective ring-opening of epoxides by N-alkylhydroxylamines to form β-hydroxyhydroxylamines, the reaction time is dictated by the steric bulk of the N-substituent. The Science of Synthesis reference work provides a direct head-to-head comparison [1]. Under identical reaction conditions (room temperature, methanol solvent), N-benzylhydroxylamine (derived from O-Benzylhydroxylamine) requires 72 hours for completion. This is a 3-fold increase compared to N-methylhydroxylamine (24 hours), but notably is 2.3-fold faster than N-tert-butylhydroxylamine (1 week).
| Evidence Dimension | Reaction Time to Completion |
|---|---|
| Target Compound Data | 72 hours |
| Comparator Or Baseline | N-methylhydroxylamine: 24 hours; N-tert-butylhydroxylamine: 168 hours (1 week) |
| Quantified Difference | 3× slower than N-methylhydroxylamine; 2.3× faster than N-tert-butylhydroxylamine |
| Conditions | Epoxide ring-opening with N-alkylhydroxylamines at room temperature in methanol |
Why This Matters
This precise kinetic profile allows for predictable reaction scheduling and is critical when a reaction time intermediate between the very fast O-methyl and the very slow O-tert-butyl analogs is required for optimal yield or process control.
- [1] Geffken, D.; Köllner, M. A., Science of Synthesis, 2009, 40, 974. View Source
